molecular formula C4H9NaO B1592631 Sodium butoxide CAS No. 2372-45-4

Sodium butoxide

Cat. No. B1592631
CAS RN: 2372-45-4
M. Wt: 96.1 g/mol
InChI Key: SYXYWTXQFUUWLP-UHFFFAOYSA-N
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Description

Sodium butoxide, also known as Sodium 1-butanolate , is a chemical compound with the molecular formula C4H9NaO . It is used as a strong base and a non-nucleophilic base . In organic synthesis, it serves as an intermediate in various reactions like condensation, rearrangement, and ring-opening . It finds use in agrochemicals, pharmaceuticals, colorants, aroma chemicals, detergents, and biodiesel .


Synthesis Analysis

While specific synthesis methods for Sodium butoxide were not found in the search results, it’s worth noting that similar compounds like Sodium tert-butoxide can be produced by treating tert-butyl alcohol with sodium hydride .


Molecular Structure Analysis

The molecular formula of Sodium butoxide is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers . The Sodium and Oxygen atoms form a quadratic net, with the alkyl groups pointing outwards on both sides .


Chemical Reactions Analysis

Sodium butoxide is a strong, non-nucleophilic base . It has been widely used in the Buchwald–Hartwig amination . It is also used to prepare tert-butoxide complexes .


Physical And Chemical Properties Analysis

Sodium butoxide has a molar mass of 96.105 g·mol−1 and a density of 1.025 g/cm3 . It is a strong, non-nucleophilic base . It is flammable and moisture sensitive .

Safety And Hazards

Sodium butoxide is flammable and moisture sensitive . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is toxic if swallowed .

Future Directions

The global Sodium Tert-Butoxide market size was valued at USD million in 2023 and is forecast to a readjusted size of USD million by 2030 . In organic synthesis, it serves as an intermediate in various reactions . The Sodium Tert-Butoxide industry chain, the market status of Organic Synthesis (Purity Above 98%, Purity Below 98%), Medicine (Purity Above 98%, Purity Below 98%), and key enterprises in developed and developing market, and analysed the cutting-edge technology, patent, hot applications and market trends of Sodium Tert-Butoxide .

properties

IUPAC Name

sodium;butan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXYWTXQFUUWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027464
Record name Sodium n-butylate
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Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline]
Record name Sodium n-butylate
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Product Name

Sodium butoxide

CAS RN

2372-45-4
Record name Sodium n-butylate
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Record name 1-Butanol, sodium salt (1:1)
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Record name Sodium n-butylate
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Record name Sodium butanolate
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Record name SODIUM BUTOXIDE
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Record name SODIUM N-BUTYLATE
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Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 4-[2-(3-chlorophenyl)-7-(methylthio)pyrazolo[1,5-c]pyrimidin-3-yl]-N-cyclopentylpyrimidin-2-amine (90 mg, 0.206 mmol) in dichloromethane (10 mL) was added m-chloroperoxybenzoic acid (54 mg, 0.313 mmol). The reaction mixture was stirred 1.5 hours at 0° C. then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer was washed with water and brine, then dried over magnesium sulfate. Filtration and concentration provided a crude oil. In a separate flask, a solution of sodium butoxide was prepared by reacting sodium (35 mg, 1.52 mmol) with n-butanol (2 mL). The sodium butoxide solution was added to the crude oil and the resulting solution was heated in a sealed tube at 120° C. for 16 hours. The reaction mixture was cooled and concentrated in vacuo. The resulting oil was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, then dried over magnesium sulfate. Filtration and concentration provided a crude oil which was diluted with ethyl acetate (˜5 mL). Upon standing 7 hours, a solid had precipitated, which was collected on a filter to provide 2-(3-chlorophenyl)-3-[2-(cyclopentylamino)-4-pyrimidinyl]pyrazolo[1,5-c]pyrimidin-7-ol (22 mg, 26%) as a pale yellow solid. 1H NMR (CDCl3) δ 8.00 (d, 1H), 7.60 (s, 1H), 7.42 (d, 1H), 7.36 (d, 1H), 7.30 (d, 1H), 7.25 (s, 1H), 7.14 (d, 1H), 7.02 (d, 1H), 6.24 (d, 1H), 4.19 (m, 1H), 1.99 (m, 2H), 1.78–1.42 (m, 6H); MS m/z 407 (M+1).
Name
4-[2-(3-chlorophenyl)-7-(methylthio)pyrazolo[1,5-c]pyrimidin-3-yl]-N-cyclopentylpyrimidin-2-amine
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium butoxide
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Sodium butoxide
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Sodium butoxide
Reactant of Route 4
Sodium butoxide
Reactant of Route 5
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Reactant of Route 6
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Sodium butoxide

Citations

For This Compound
1,010
Citations
E Jorjani, B Rezai, M Vossoughi, M Osanloo… - Minerals …, 2004 - Elsevier
… sodium butoxide in a batch reactor. The effects of air oxidation temperature, PAA oxidation time, sodium butoxide … 20% in leaching with sodium butoxide. Increasing the temperature from …
Number of citations: 23 www.sciencedirect.com
C Carlini, A Macinai, AMR Galletti, G Sbrana - Journal of Molecular …, 2004 - Elsevier
… In particular, homogeneous and heterogeneous palladium derivatives were used at 200C in combination with sodium butoxide (BuONa) as basic component. The effect of reaction …
Number of citations: 80 www.sciencedirect.com
HC Brown, EJ Mead - Journal of the American Chemical Society, 1956 - ACS Publications
… led to quantitative separation of the sodium /-butoxide and borate ester. The … sodium /-butoxide in /-butyl alcohol in the presence and absence of /-butyl borate. Thus sodium /-butoxide …
Number of citations: 16 pubs.acs.org
E Jorjani, SC Chelgani, SH Mesroghli - Fuel, 2008 - Elsevier
… and inorganic sulfur removal from coal by sodium butoxide. The coal particle size, leaching temperature and time, sodium butoxide concentration and pre oxidation time by peroxyacetic …
Number of citations: 160 www.sciencedirect.com
RF Schwenker Jr, T Kinoshita… - Journal of Polymer …, 1961 - Wiley Online Library
… The reaction systems most generally employed were sodium methoxidemethanol and sodium butoxide-n-but aiiol. These were prepared by dissolving metallic. sodiiim in anhydroiis …
Number of citations: 27 onlinelibrary.wiley.com
P Prasassarakich, T Thaweesri - Fuel, 1996 - Elsevier
… Figures I and 2 present the results of desulfurization of Mae Moh coal with sodium butoxide and sodium benzoxide for various times. As can be seen in Figure 1, the rate of removal of …
Number of citations: 27 www.sciencedirect.com
J Boyer, C Mack, N Goebel… - The Journal of Organic …, 1958 - ACS Publications
… and sodium azide from tosyl azide and sodium butoxide suspended in ether confirmed the intermediates. Alkylation of sodium azide by alkyl tosylates has been recorded;6·7 …
Number of citations: 115 pubs.acs.org
B Miller - Journal of the American Chemical Society, 1960 - ACS Publications
… Reaction of Tetramethylenebis-(triphenylphosphonium Bromide) with Sodium Butoxide.—Sodium (4.6 g., 0.2 g.atom… Reaction of Tetrabutylphosphonium Bromide with Sodium Butoxide. …
Number of citations: 14 pubs.acs.org
J Cast, TS Stevens, J Holmes - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… With sodium butoxide, a major product was the secondary … ether were unchanged by sodium butoxide, although Wittig and … ), when warmed with butanolic sodium butoxide,’ rearranged …
Number of citations: 43 pubs.rsc.org
LVD Small, JH Bailey, CJ Cavallito - Journal of the American …, 1947 - ACS Publications
… and probably general method for the racemization or epimerization of secondary alcohols was developed: quinine was partially racemized in toluene by treating with sodium /butoxide …
Number of citations: 296 pubs.acs.org

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